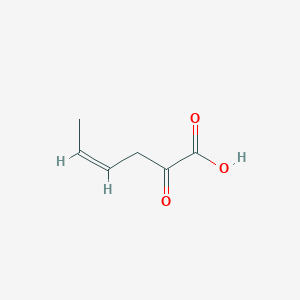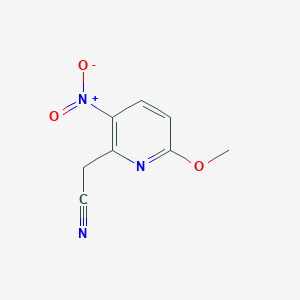
d-threo-PDMP
Overview
Description
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound is significant in the study of glycosphingolipid metabolism and has shown potential in various therapeutic applications, including the treatment of atherosclerosis and cardiac hypertrophy .
Mechanism of Action
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .
Biochemical Analysis
Biochemical Properties
D-threo-PDMP plays a crucial role in biochemical reactions by inhibiting the synthesis of glycosphingolipids . It interacts with enzymes such as glucosylceramide synthase, reducing the glycosphingolipids on the cell surface . The nature of these interactions involves the modulation of lipid metabolism and foam-cell formation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid uptake and reducing inflammatory responses in the arterial walls . It also impacts cell signaling pathways, gene expression, and cellular metabolism by down-regulating the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .
Molecular Mechanism
The mechanism of action of this compound is primarily through its inhibition of glucosylceramide synthase . It exerts its effects at the molecular level by binding to this enzyme, leading to a decrease in the synthesis of glucosylceramide and an increase in cellular ceramide . This results in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to lead to smaller and less vulnerable atherosclerotic lesions . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, treatment with this compound led to significant reductions in atherosclerotic plaques .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . It interacts with enzymes such as glucosylceramide synthase and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid metabolism suggest that it may interact with lipid transporters and influence its localization or accumulation .
Subcellular Localization
Given its role in lipid metabolism, it is likely that it is localized to areas of the cell involved in lipid synthesis and transport .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The compound is typically dissolved in water to make a 4 mM solution, filtered through a 0.22 μM membrane filter, and stored at 4°C as a stock solution .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: can be synthesized by reacting 1-phenyl-2-decanoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions, affecting its efficacy and stability.
Substitution: It can participate in substitution reactions, altering its chemical structure and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Scientific Research Applications
Chemistry:
- Used extensively in the study of glycosphingolipid metabolism .
- Helps in understanding the role of glycosphingolipids in cell membrane structure and function .
Biology:
- Inhibits glucosylceramide synthase, leading to changes in cell surface glycosphingolipids .
- Affects neurite growth and axon branching, making it useful in neurological studies .
Medicine:
- Potential therapeutic agent for atherosclerosis and cardiac hypertrophy .
- Enhances the efficacy of treatments for these conditions by increasing the residence time in the body .
Industry:
Comparison with Similar Compounds
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol: (D-PBPP) - lacks the effect on mTORC1.
Myriocin: - a ceramide inhibitor with similar therapeutic potential.
Uniqueness:
- Its ability to modulate multiple pathways and targets sets it apart from other glycosphingolipid inhibitors .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: uniquely inhibits both glucosylceramide synthase and mTORC1, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















